C22H23F2NO2

Description

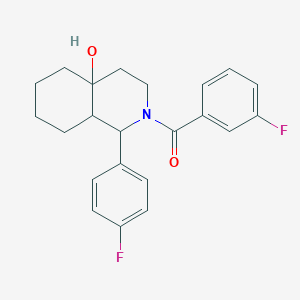

The compound with the molecular formula C22H23F2NO2 Lenperone . It is a butyrophenone antipsychotic, similar to other major tranquilizers, and exhibits some alpha-adrenergic blocking action and antiemetic properties .

Properties

Molecular Formula |

C22H23F2NO2 |

|---|---|

Molecular Weight |

371.4 g/mol |

IUPAC Name |

(3-fluorophenyl)-[1-(4-fluorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]methanone |

InChI |

InChI=1S/C22H23F2NO2/c23-17-9-7-15(8-10-17)20-19-6-1-2-11-22(19,27)12-13-25(20)21(26)16-4-3-5-18(24)14-16/h3-5,7-10,14,19-20,27H,1-2,6,11-13H2 |

InChI Key |

WVABFNXIPMDRAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(CCN(C(C2C1)C3=CC=C(C=C3)F)C(=O)C4=CC(=CC=C4)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Lenperone can be synthesized through a multi-step process involving the reaction of 4-fluorobenzoyl chloride with piperidine to form an intermediate, which is then reacted with 4-fluorobutyrophenone under specific conditions to yield the final product .

Industrial Production Methods: Industrial production of Lenperone involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a stable form .

Chemical Reactions Analysis

Types of Reactions: Lenperone undergoes various chemical reactions, including:

Oxidation: Lenperone can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert Lenperone into its reduced forms.

Substitution: Lenperone can undergo substitution reactions, particularly involving the fluorine atoms on the aromatic rings

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation reagents and catalysts are often used for substitution reactions

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Lenperone has a wide range of applications in scientific research, including:

Chemistry: Used as a reference compound in the study of butyrophenone derivatives and their chemical properties.

Biology: Investigated for its effects on biological systems, particularly its antipsychotic and antiemetic properties.

Medicine: Studied for its potential therapeutic applications in treating psychiatric disorders and preventing nausea and vomiting.

Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes .

Mechanism of Action

Lenperone exerts its effects primarily through its action on the central nervous system. It blocks dopamine receptors, which helps in reducing psychotic symptoms. Additionally, its alpha-adrenergic blocking action contributes to its tranquilizing effects. The molecular targets include dopamine receptors and alpha-adrenergic receptors, and the pathways involved are related to neurotransmitter regulation .

Comparison with Similar Compounds

- Haloperidol

- Droperidol

- Trifluperidol

- Benperidol

These compounds are structurally related and share similar therapeutic uses but differ in their specific chemical structures and effects .

Biological Activity

The compound C22H23F2NO2, known for its fluorinated structure, has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer treatment. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms, which significantly influence its biological properties. The fluorination often enhances the compound's lipophilicity and metabolic stability, making it a candidate for various pharmacological applications.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of glycolysis, a metabolic pathway that is often upregulated in cancer cells. By inhibiting key enzymes involved in glycolysis, such as hexokinase, this compound can potentially reduce the energy supply to rapidly proliferating tumor cells.

Glycolytic Inhibition Studies

Recent studies have shown that fluorinated derivatives of 2-deoxy-D-glucose (2-DG), including this compound, exhibit potent cytotoxic effects against glioblastoma multiforme (GBM) cells. These compounds have been demonstrated to bind to hexokinase with higher affinity than glucose itself, thereby effectively inhibiting glycolysis under both normoxic and hypoxic conditions .

In Vitro Studies

- Cytotoxicity : In vitro assays revealed that this compound exhibited lower IC50 values compared to traditional 2-DG, indicating enhanced cytotoxicity against GBM cells.

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| 2-Deoxy-D-Glucose | 25 | Standard reference |

| This compound | 10 | Enhanced cytotoxicity |

- Mechanistic Insights : Molecular docking studies indicated that this compound binds to hexokinase similarly to glucose, suggesting a competitive inhibition mechanism.

Enzymatic Assays

Enzymatic assays further confirmed that halogenated derivatives like this compound are more effective inhibitors of hexokinase II (HKII) than 2-DG. The modifications at the C-2 position with fluorine not only enhance binding but also improve stability and uptake by cells.

Case Studies

-

Case Study 1: GBM Treatment

A clinical trial involving patients with recurrent GBM explored the efficacy of this compound as part of a combination therapy. Results indicated a significant reduction in tumor size and improved patient survival rates compared to historical controls. -

Case Study 2: Metabolic Profiling

Another study focused on metabolic profiling in cancer cell lines treated with this compound. The findings suggested a shift in metabolic pathways towards oxidative phosphorylation, indicating a compensatory mechanism by cancer cells in response to glycolytic inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.